molecular formula C9H7ClF2N4O B1462028 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1094370-85-0

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole

Cat. No. B1462028
M. Wt: 260.63 g/mol
InChI Key: SBYACUYBUOFDHX-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and one nitrogen atom . The molecule also contains a chloromethyl group (-CH2Cl), a phenyl group (C6H5-), and a difluoromethoxy group (-OCHF2) attached to the phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the chloromethyl group might undergo nucleophilic substitution reactions, while the tetrazole ring might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Crystal Structure and Docking Studies

Tetrazole derivatives, including structures similar to 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole, have been extensively studied for their crystal structures and molecular docking. For instance, Al-Hourani et al. (2015) analyzed the crystal structures of two tetrazole derivatives, revealing that their tetrazole rings are essentially planar with no conjugation to the aryl rings. Molecular docking studies helped understand the orientation and interaction of each molecule within the active site of the cyclooxygenase-2 enzyme, which is crucial for their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Nanoparticle Supported Synthesis

Nasrollahzadeh et al. (2018) developed a heterogeneous and recyclable magnetic Brønsted acidic ionic liquid based on a phenyl tetrazole derivative. This novel catalyst demonstrated high activity in the synthesis of 1-carbamoyl-1-phenylureas, showing the potential of tetrazole derivatives in facilitating green and efficient chemical reactions (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

Synthesis and Bioassay Studies

Another study by Al-Hourani et al. (2020) focused on the synthesis, crystal structure, and bioassay studies of tetrazole derivatives. This research provided insights into the interaction of these compounds within the active site of the cyclooxygenase-2 enzyme and highlighted their potential applications in medicinal chemistry (Al-Hourani et al., 2020).

Antibacterial Evaluation

Mekky and Thamir (2019) synthesized and characterized novel tetrazole-5-thiol derivatives, including studies on their antibacterial activities. Their research demonstrated the potential of these compounds in developing new antibacterial agents (Mekky & Thamir, 2019).

Electron Attachment Studies

Luxford, Fedor, and Kočišek (2021) investigated the electron-induced reactivity of chlorophenyl-tetrazole derivatives. This study provided valuable insights into the influence of molecular structure on electron attachment and ring-opening reactivity, relevant for understanding the chemical behavior of tetrazole compounds (Luxford, Fedor, & Kočišek, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if the compound is volatile, it might pose inhalation risks. If it’s reactive, it might pose risks related to chemical burns or fire .

Future Directions

The future directions for research on this compound would depend on its current applications. For instance, if it’s a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N4O/c10-5-8-13-14-15-16(8)6-1-3-7(4-2-6)17-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYACUYBUOFDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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